molecular formula C21H22BrN3O5S B2701941 1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031933-29-5

1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2701941
CAS No.: 1031933-29-5
M. Wt: 508.39
InChI Key: IFHMNNNWPQUVHC-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the oxadiazole ring to a more reduced form.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Its reactivity and stability make it suitable for use in industrial processes, including the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and oxadiazole groups can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-bromobenzenesulfonyl)-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:

    1-[(4-Bromophenyl)sulfonyl]piperidine: Lacks the oxadiazole ring, resulting in different reactivity and applications.

    3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Lacks the bromophenyl and sulfonyl groups, leading to different chemical and biological properties.

    1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)]piperidine:

These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5S/c1-28-17-10-15(11-18(12-17)29-2)20-23-21(30-24-20)14-4-3-9-25(13-14)31(26,27)19-7-5-16(22)6-8-19/h5-8,10-12,14H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHMNNNWPQUVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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